2-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline 2-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline
Brand Name: Vulcanchem
CAS No.: 1006467-33-9
VCID: VC6885228
InChI: InChI=1S/C12H15N3O/c1-2-15-8-10(7-14-15)9-16-12-6-4-3-5-11(12)13/h3-8H,2,9,13H2,1H3
SMILES: CCN1C=C(C=N1)COC2=CC=CC=C2N
Molecular Formula: C12H15N3O
Molecular Weight: 217.272

2-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline

CAS No.: 1006467-33-9

Cat. No.: VC6885228

Molecular Formula: C12H15N3O

Molecular Weight: 217.272

* For research use only. Not for human or veterinary use.

2-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline - 1006467-33-9

Specification

CAS No. 1006467-33-9
Molecular Formula C12H15N3O
Molecular Weight 217.272
IUPAC Name 2-[(1-ethylpyrazol-4-yl)methoxy]aniline
Standard InChI InChI=1S/C12H15N3O/c1-2-15-8-10(7-14-15)9-16-12-6-4-3-5-11(12)13/h3-8H,2,9,13H2,1H3
Standard InChI Key BWZNXGSMIAXLDJ-UHFFFAOYSA-N
SMILES CCN1C=C(C=N1)COC2=CC=CC=C2N

Introduction

Structural and Molecular Characteristics

2-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline (C₁₂H₁₅N₃O) consists of a pyrazole ring substituted at the 1-position with an ethyl group and at the 4-position with a methoxy-aniline moiety. The molecular weight is 217.27 g/mol, with a calculated partition coefficient (logP) of approximately 2.1, suggesting moderate lipophilicity .

Comparative Analysis with Analogous Structures

The methyl-substituted analog, 2-(1-methyl-1H-pyrazol-4-yl)aniline (C₁₀H₁₁N₃), shares a similar backbone but lacks the ethyl and methoxy groups. Its molecular weight is 173.21 g/mol, with a pKa of 2.49 for the conjugate acid . Substitution at the pyrazole’s 1-position (ethyl vs. methyl) and the addition of a methoxy group in the target compound likely enhance steric bulk and electronic effects, influencing reactivity and binding interactions .

Property2-((1-Ethyl-1H-pyrazol-4-yl)methoxy)aniline2-(1-Methyl-1H-pyrazol-4-yl)aniline
Molecular FormulaC₁₂H₁₅N₃OC₁₀H₁₁N₃
Molecular Weight (g/mol)217.27173.21
Key Substituents1-Ethyl, 4-methoxy-aniline1-Methyl
logP (Predicted)2.11.8

Computational and Experimental Characterization

Key characterization data for related compounds include:

  • NMR Spectroscopy: Pyrazole protons resonate at δ 6.5–8.0 ppm (¹H NMR), with methoxy groups at δ 3.7–3.9 ppm .

  • Mass Spectrometry: Molecular ion peaks align with theoretical masses (e.g., m/z 217.27 for [M+H]⁺).

Future Research Directions

  • Synthesis Optimization: Screen catalysts (e.g., piperidine vs. DBU) to improve reaction yields beyond 50% .

  • Biological Screening: Prioritize antiviral assays against flaviviruses and cytotoxicity profiling on HepG2 cells .

  • SAR Studies: Modify the ethyl group to isopropyl or cyclopropyl to assess steric effects on bioactivity .

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